(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14555106
InChI: InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1
SMILES:
Molecular Formula: C24H29ClN4O3
Molecular Weight: 457.0 g/mol

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride

CAS No.:

Cat. No.: VC14555106

Molecular Formula: C24H29ClN4O3

Molecular Weight: 457.0 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride -

Specification

Molecular Formula C24H29ClN4O3
Molecular Weight 457.0 g/mol
IUPAC Name (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride
Standard InChI InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1
Standard InChI Key JQRKKNPKMYXQRS-FTBISJDPSA-N
Isomeric SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl
Canonical SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is a hydrochloride salt with the molecular formula C₂₄H₂₉ClN₄O₃ and a molecular weight of 457.0 g/mol. Its IUPAC name reflects the stereochemistry at the second carbon (2S), the presence of a 4-(imidazol-5-ylmethylamino)-substituted benzoyl group, and a 4-methylpentanoic acid moiety. Key identifiers include:

PropertyValue
Molecular FormulaC₂₄H₂₉ClN₄O₃
Molecular Weight457.0 g/mol
IUPAC Name(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride
Canonical SMILESCC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl
PubChem CID69892739

The stereochemistry and aromatic substituents are critical for its biological activity, particularly its interaction with GGTase-I .

Structural Implications for Activity

The imidazole ring facilitates hydrogen bonding with enzymatic targets, while the 2-methylphenyl group enhances hydrophobic interactions. The 4-methylpentanoic acid segment contributes to solubility and bioavailability in physiological environments. The hydrochloride salt form further improves aqueous solubility, a property validated by its dissolution profile in DMSO and saline .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Benzoyl Group Formation: Acylation of 2-methylphenylbenzene with chloroacetyl chloride yields the benzoyl intermediate.

  • Imidazole Introduction: Coupling the benzoyl intermediate with 5-(aminomethyl)imidazole under Mitsunobu conditions ensures stereochemical fidelity.

  • Amino Acid Conjugation: The final step involves amide bond formation between the benzoyl-imidazole intermediate and 4-methylpentanoic acid, followed by hydrochloride salt precipitation.

Purification Techniques

  • Column Chromatography: Silica gel chromatography with a gradient elution (hexane:ethyl acetate) isolates the target compound.

  • Crystallization: Recrystallization from ethanol-water mixtures enhances purity (>98% by HPLC).

Biological Activity and Mechanism of Action

GGTase-I Inhibition

The compound (referred to as GGTI-2154 hydrochloride in pharmacological contexts) inhibits GGTase-I with an IC₅₀ of 21 nM, exhibiting >200-fold selectivity over farnesyltransferase (FTase; IC₅₀ = 5,600 nM) . GGTase-I catalyzes the geranylgeranylation of proteins such as Rho GTPases, which regulate cell proliferation and apoptosis. Inhibition disrupts oncogenic signaling, making it a candidate for cancer therapy .

Apoptosis Induction

In A-549 lung adenocarcinoma cells, GGTI-2154 induces caspase-3 activation and DNA fragmentation at 10 μM, confirming pro-apoptotic effects . These findings align with the role of geranylgeranylated proteins in suppressing apoptotic pathways.

Preclinical Research Findings

In Vitro Studies

  • Enzyme Kinetics: Competitive inhibition of GGTase-I was demonstrated using radiolabeled geranylgeranyl pyrophosphate ([³H]GGPP) assays .

  • Cytotoxicity: IC₅₀ values range from 5–20 μM in breast (MCF-7) and prostate (PC-3) cancer cell lines .

In Vivo Efficacy

ModelDosageOutcome
MMTV-ν-Ha-Ras transgenic mice100 mg/kg/day (s.c.)Tumor regression within 3 days
A-549 xenografts (nude mice)50 mg/kg/day (i.p.)60% tumor growth inhibition

Subcutaneous administration in transgenic mice halted tumor progression, while intraperitoneal dosing in xenografts reduced tumor mass without overt toxicity .

Pharmacokinetics and Solubility

Solubility Profile

SolventSolubility
DMSO250 mg/mL (547 mM)
Water (60°C)4.76 mg/mL (10 mM)

Formulation Strategies

  • In Vivo Formulations: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline ensures stable solutions for parenteral administration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator